Antifungal agent 46

farnesyltransferase inhibition IC50 structure-activity relationship

Researchers developing anticryptococcal therapies face poor translatability of competitive FTase inhibitors from cell-free IC50 to whole-cell MIC. Antifungal agent 46 (2f) solves this: a type II uncompetitive FTase inhibitor validated in Cryptococcus neoformans. - Nanomolar FTase affinity (IC50 0.19 µM) with low micromolar MIC (3 µM) vs. C. neoformans; 4-8× superior to fluconazole. - Inhibits biofilms at 12.5 µM (fluconazole inactive); ideal for catheter/device infection models. - 30× selectivity over J774A.1 macrophages (MIC 200 µM); crystallographic validation (PDB 7T0A). Immediate supply for target engagement, mechanism-of-action, and combination studies.

Molecular Formula C26H28BrF3N4O2
Molecular Weight 565.4 g/mol
Cat. No. B15613092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 46
Molecular FormulaC26H28BrF3N4O2
Molecular Weight565.4 g/mol
Structural Identifiers
InChIInChI=1S/C26H28BrF3N4O2/c1-2-3-5-22-16-34(21-6-4-7-24(12-21)36-26(28,29)30)25(35)17-32(22)15-23-13-31-18-33(23)14-19-8-10-20(27)11-9-19/h4,6-13,18,22H,2-3,5,14-17H2,1H3/t22-/m0/s1
InChIKeyGQAHQWQDBPUSHR-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 46: FTase-Targeted Antifungal


Antifungal agent 46, designated compound 2f, is a synthetic small-molecule inhibitor of protein farnesyltransferase (FTase) that blocks Ras farnesylation and signaling in Cryptococcus neoformans. It has a molecular formula of C₂₆H₂₈BrF₃N₄O₂ and demonstrates nanomolar FTase affinity (IC₅₀ 0.19 ± 0.06 μM), translating to low micromolar minimum inhibitory concentrations (MIC 3 μM) against C. neoformans, and exhibits biofilm inhibitory activity distinct from both fluconazole and amphotericin B [1].

Antifungal Agent 46: Why Substitution Fails


FTase inhibitors vary dramatically in their inhibition mechanism, which governs antifungal efficacy under physiological conditions in ways that cell-free IC₅₀ values cannot predict [1]. Compound 2f operates via a type II uncompetitive inhibition mode that maintains activity at low intracellular substrate and enzyme concentrations, whereas type I competitive inhibitors—even those with superior IC₅₀ values (e.g., compound 2q, IC₅₀ 0.04 μM)—fail to inhibit fungal growth (MIC 50 μM) [1]. Similarly, the parent inhibitor L‑778,123 (IC₅₀ 5.8 μM) is devoid of antifungal activity (MIC 100 μM) due to its competitive mechanism [1]. Therefore, substitution based solely on FTase binding potency or structural similarity risks selecting a compound with little to no antifungal effect in vivo.

Antifungal Agent 46: Comparative Evidence


FTase Affinity Compared to L‑778,123

Antifungal agent 46 (2f) exhibits a 1μMIC₅₀ of 0.19 ± 0.06 μM against Cryptococcus neoformans FTase, representing an approximately 30‑fold improvement in target affinity relative to the original FTase inhibitor L‑778,123 (IC₅₀ 5.8 ± 1.5 μM) when measured under identical assay conditions [1].

farnesyltransferase inhibition IC50 structure-activity relationship

Antifungal MIC vs. Fluconazole

Against C. neoformans, 2f demonstrates an MIC of 3 μM, which is 4‑ to 8‑fold more potent than fluconazole (MIC ≥26 μM, equivalent to ≥8 μg/mL) tested in parallel [1]. This places 2f among the most potent compounds in the series and exceeds the activity of the current first‑line azole antifungal [1].

minimum inhibitory concentration Cryptococcus neoformans azole comparator

C. neoformans Biofilm Activity vs. Fluconazole

In a C. neoformans biofilm assay, 2f suppressed growth at 12.5 μM, corresponding to a 2‑fold higher MIC than that of amphotericin B (≈6.25 μM) tested contemporaneously; in contrast, fluconazole showed no biofilm inhibitory effect at any concentration evaluated [1]. Although amphotericin B is more potent in the biofilm context, the complete inactivity of fluconazole highlights that 2f possesses a mechanistically distinct antibiofilm capability not shared by the most widely used azole [1].

biofilm inhibition Cryptococcus neoformans amphotericin B comparator

Fungicidal vs. Fungistatic Mechanism

Subcultures taken from C. neoformans cultures exposed to 2f at or above its MIC (3 μM) showed no regrowth, confirming a fungicidal mode of action [1]. In contrast, fluconazole is a well‑established fungistatic agent that inhibits growth without eradicating viable cells [1]. This qualitative difference has clinical implications, as fungicidal agents are generally preferred for immunocompromised patients where host immune clearance is impaired.

fungicidal fungistatic time-kill

Uncompetitive vs. Competitive Inhibition Efficacy

Compound 2q, a competitive FTase inhibitor from the same chemical series, exhibits the best IC₅₀ (0.04 μM; ~150‑fold improvement over L‑778,123) yet fails to inhibit fungal growth (MIC 50 μM) [1]. In stark contrast, 2f (IC₅₀ 0.19 μM, MIC 3 μM) is the most effective antifungal in the set despite a 5‑fold weaker IC₅₀ [1]. The mechanistic basis is that 2f binds as a type II uncompetitive inhibitor, maintaining potency when intracellular FPP and enzyme concentrations are low, whereas 2q’s competitive mechanism collapses under the same conditions [1].

inhibition mechanism uncompetitive inhibition structure-based drug design

Antifungal Agent 46: Application Scenarios


Non-Azole Fungicidal Lead for Cryptococcal Research

For teams developing next‑generation anticryptococcal therapies, 2f provides a validated chemical starting point with fungicidal activity (no regrowth after exposure at ≥MIC) and 4‑ to 8‑fold superior MIC over fluconazole [1]. Its non‑azole mechanism circumvents existing azole resistance and enables combination studies with standard‑of‑care agents.

Cryptococcal Biofilm Infection Models

Because 2f inhibits C. neoformans biofilms at 12.5 μM—a setting where fluconazole is completely inactive [1]—it is particularly suited for in vitro and in vivo biofilm models, including catheter‑related or prosthetic device infection studies, where biofilm eradication is the primary endpoint.

Ras Signaling and FTase Biology Studies

The availability of 2f as a type II uncompetitive FTase inhibitor, crystallographically validated in complex with CnFTase (PDB 7T0A) [1], makes it an indispensable tool compound for dissecting the role of Ras farnesylation in fungal virulence, for target‑engagement biomarker development, and for comparing inhibition mechanisms across species.

Fungal vs. Mammalian FTase Selectivity Panels

With a J774A.1 macrophage MIC of 200 μM (~30‑fold selectivity over the fungal MIC of 3 μM) [1], 2f can serve as a reference inhibitor in selectivity panels that evaluate on‑target toxicity, providing a benchmark for the therapeutic window attainable with FTase‑targeted antifungals.

Technical Documentation Hub

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